molecular formula C21H27N3O3 B11484534 2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide

2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide

Cat. No.: B11484534
M. Wt: 369.5 g/mol
InChI Key: KSRDZVOIAXFQFH-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with an appropriate benzoyl chloride derivative under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzenamine
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

2-ethoxy-N-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzamide

InChI

InChI=1S/C21H27N3O3/c1-3-27-20-7-5-4-6-19(20)21(25)22-16-23-12-14-24(15-13-23)17-8-10-18(26-2)11-9-17/h4-11H,3,12-16H2,1-2H3,(H,22,25)

InChI Key

KSRDZVOIAXFQFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCN2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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